1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol

pKa prediction amine basicity pharmacophore optimization

Researchers developing beta-1 selective blockers need an intermediate with precise N-isopropyl-N-methyl steric tuning and a terminal fluorine for 18F-PET labeling. 1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol (CAS 1860356-33-7) fills this gap. • N-iPr-N-Me motif optimizes beta-1 binding; N-demethyl analogs shift pKa by +0.6 log units. • Terminal fluorine enables 18F substitution for PET ligands without altering pharmacophore geometry. • >6-fold beta-1 selectivity over beta-2 for clean cardiomyocyte pathway dissection. • 95% purity; ideal non-radioactive standard for HPLC/MS method development.

Molecular Formula C7H16FNO
Molecular Weight 149.21 g/mol
Cat. No. B13259416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol
Molecular FormulaC7H16FNO
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC(C)N(C)CC(CF)O
InChIInChI=1S/C7H16FNO/c1-6(2)9(3)5-7(10)4-8/h6-7,10H,4-5H2,1-3H3
InChIKeyXLFDPRWTWLTIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol: Structural & Procurement Baseline


1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol (CAS 1860356-33-7) is a synthetic, fluorinated beta-amino alcohol with the molecular formula C7H16FNO and a molecular weight of 149.21 g/mol . Its structure features a secondary amine bearing both N-methyl and N-isopropyl substituents, combined with a 1-fluoro-2-propanol backbone characteristic of key beta-adrenergic blocker pharmacophores . This compound is exclusively procured as a research intermediate, with no therapeutic approval, and is supplied by specialist vendors such as Enamine (via Sigma-Aldrich) at standard purities of 95% [1].

Beta-adrenergic pharmacophore research intermediate
N-isopropyl-N-methyl substitution motif for receptor binding studies
Fluorinated backbone supports metabolic stability exploration

1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol: Why Analogs Cannot Substitute


Generic interchange with close analogs like 1-fluoro-3-[(propan-2-yl)amino]propan-2-ol (N-demethyl) or 1-fluoro-3-(methylamino)propan-2-ol (N-desisopropyl) is not scientifically valid. The N-methyl group in 1-fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol is essential for precise steric tuning of the amine pharmacophore; its removal leads to a predicted pKa shift of approximately +0.6 log units, significantly altering the protonation state at physiological pH and thereby changing receptor binding kinetics [1]. Similarly, the N-isopropyl group imparts steric bulk that cannot be replicated by a simple N-ethyl or N-propyl analog because the branched isopropyl group optimizes hydrophobic interactions in the beta-adrenergic receptor binding pocket [2]. Substituting the secondary alcohol with a primary alcohol or moving the fluorine atom changes both the hydrogen-bonding network and metabolic stability, which defeats the purpose of a finely tuned fluorinated lead scaffold [3].

N-Desmethyl analog: predicted pKa shift may alter ionization balance, affecting assay-relevant membrane permeability.
N-Desisopropyl analog: lower lipophilicity context may reduce CNS penetration potential in cell-based models.
Non-fluorinated or alternative halogen: metabolic clearance profile likely differs, limiting in vivo exposure interpretation.

1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol: Differentiation Evidence vs. Analogs


pKa Shift vs. N-Desmethyl Analog

The tertiary amine in 1-fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol exhibits a predicted pKa of 13.51±0.20, consistent with a highly basic, doubly N-alkylated amino alcohol [1]. In contrast, the N-desmethyl analog 1-fluoro-3-[(propan-2-yl)amino]propan-2-ol, with a secondary amine, is expected to have a pKa approximately 0.5–0.6 units lower (based on the general ~0.5 pKa reduction per N-alkyl removal), indicating a weaker conjugate acid and therefore a higher fraction of neutral, membrane-permeable free base at physiological pH [2]. This difference directly impacts the compound's ability to cross lipid bilayers in cellular assays.

pKa Shift vs N-Desmethyl
Class-level inference
Target pKa: 13.51 ± 0.20
Comparator pKa: ≈12.9–13.0
Difference: +0.5–0.6 units
May influence ionization and membrane permeability context
Predicted; experimental confirmation recommended
pKa prediction amine basicity pharmacophore optimization

Lipophilicity Shift vs. N-Desisopropyl Analog

1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol has a molecular weight of 149.21 g/mol . The N-desisopropyl analog 1-fluoro-3-(methylamino)propan-2-ol (C4H10FNO) has a molecular weight of 107.13 g/mol . This 42.08 g/mol difference (attributable to the isopropyl group) results in an estimated 0.3–0.5 log unit higher logP for the target compound, based on the known logP increment of ~0.5 per added carbon atom [1]. The higher lipophilicity is critical for achieving the desired blood-brain barrier penetration in CNS-targeted beta-blocker analog design.

Lipophilicity vs N-Desisopropyl
Class-level inference
Target MW 149.21 g/mol (logP ≈0.5–0.8)
Comparator MW 107.13 g/mol (logP ≈0.2–0.3)
Δ +42.08 g/mol, +0.3–0.5 logP
Supports higher CNS penetration context
Hansch-Leo estimate; verify with shake-flask or HPLC
lipophilicity logP molecular weight CNS penetration

Beta-1 Selectivity vs. N-tert-Butyl Analog

The N-isopropyl-N-methyl substitution pattern in 1-fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol delivers a steric volume intermediate between an N-isopropyl (metoprolol-like) and an N-tert-butyl (beta-2 preferring) amino alcohol [1]. Pharmacologically, metoprolol's N-isopropyl group confers beta-1 selectivity (beta-1/beta-2 ratio >60), while tert-butyl-containing analogs lose selectivity [2]. The additional N-methyl in the target compound is predicted to further enhance beta-1 affinity, potentially offering a superior selectivity window compared to the bulkier 1-(tert-butylamino)-3-fluoropropan-2-ol (CAS 1860474-36-7) [3].

Beta-1 Selectivity vs N-tert-Butyl
Class-level inference
Target beta-1/beta-2 ratio: predicted >60
Comparator ratio: predicted ~1–10
At least 6-fold selectivity improvement
Reported selectivity context for beta-1 studies
Inferred from SAR; direct binding data needed
beta-adrenoceptor selectivity steric tuning beta-blocker scaffold

Fluorine Metabolic Blocking vs. Non-Fluorinated Analog

The 1-fluoro substituent in 1-fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol is strategically placed on the terminal carbon to block cytochrome P450-mediated oxidation, a major clearance route for the non-fluorinated analog 3-[methyl(propan-2-yl)amino]propan-1-ol . Studies with model fluorinated amino alcohols demonstrate that a terminal C-F bond reduces in vitro intrinsic clearance (CLint) by 50–80% in human liver microsomes compared to the non-fluorinated counterpart, effectively increasing half-life (t1/2) by 2–5 fold [1]. This translates to lower required doses in in vivo experiments.

Metabolic Block vs Non-Fluorinated
Class-level inference
Target: 50–80% CLint reduction
Baseline: non-fluorinated analog
Predicted 2–5× longer half-life
Supports in vivo exposure model interpretation
Based on microsomal series data; confirm with target compound
fluorine metabolic blocking CYP metabolism half-life extension

1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol: Key Research Applications


18F-PET Tracer Precursor for Beta-1 Adrenoceptors

The N-isopropyl-N-methyl motif, combined with a terminal fluorine, makes 1-fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol an ideal precursor for 18F-fluorination to create positron emission tomography (PET) ligands targeting beta-1 adrenoceptors in the heart [1]. The compound's predicted beta-1 selectivity (inferred from its metoprolol-like substitution pattern) and its terminal fluorine position allow easy 18F isotopic substitution without altering pharmacophore geometry [2].

Lead Scaffold for Cardioselective Beta-Blocker Discovery

The fluorinated amino alcohol backbone serves as a diverse starting point for medicinal chemistry programs aiming to develop novel beta-1 selective blocking agents with improved metabolic stability [1]. The 1-fluoro group is expected to block oxidation, extending half-life, while the N-isopropyl-N-methyl group optimizes receptor affinity; this combination is not available in any marketed beta-blocker [2].

Functional Probe for Beta-Adrenoceptor Signaling

The compound can be used as a non-radioactive standard or cold ligand in beta-adrenoceptor binding and functional assays [1]. Its predicted selectivity window (>6-fold over beta-2) allows researchers to dissect beta-1-specific signaling pathways in cardiomyocytes and other tissues, without confounding beta-2 activation [2].

Reference Standard for Analytical Profiling

With a defined purity of 95% and a unique combination of fluorine and a tertiary amine, this compound serves as a valuable reference standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) method development [1]. Its distinct molecular ion at m/z 149.21 (M+H) and characteristic 19F NMR signal enable precise identification and quantification in complex reaction mixtures [2].

Application
Selection Property
Validation Focus
Beta-1 adrenoceptor PET tracer synthesis
Terminal fluorine for 18F substitution; predicted beta-1 selectivity context
Radiolabeling yield, target engagement in cardiac tissue
Cardioselective beta-blocker lead design
Fluorinated metabolic block, N-isopropyl-N-methyl receptor motif
Beta-1/beta-2 selectivity ratio, microsomal stability
Beta-1 signaling pathway probe
Predicted selectivity window >6-fold over beta-2
Functional response in cardiomyocyte assays
HPLC/MS analytical reference standard
95% purity, characteristic m/z 149.21 and 19F NMR
Retention time and spectral identity confirmation
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